α-Glucosidase Inhibitory Potency Relative to Acarbose (Class-Level SAR with Explicit Analogue Mapping)
In a systematic evaluation of 33 2‑mercaptobenzothiazole derivatives, the 6‑carboxy‑substituted member (identified as compound 14 in the series) exhibited an IC₅₀ of 68.4 μM against α‑glucosidase, representing a 12.8‑fold improvement over the clinical standard acarbose (IC₅₀ = 875.8 μM). Crucially, the unsubstituted 2‑mercaptobenzothiazole parent (compound 1, IC₅₀ = 412.5 μM) and the 4‑carboxy regioisomer (compound 18, IC₅₀ = 294.7 μM) were 6.0‑fold and 4.3‑fold less potent, respectively, confirming that carboxylate placement at the 6‑position is a key determinant of inhibitory activity [1].
| Evidence Dimension | In vitro α-glucosidase half-maximal inhibitory concentration (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ = 68.4 μM (compound 14; 2-mercapto-6-CO₂H) |
| Comparator Or Baseline | Acarbose (IC₅₀ = 875.8 μM); unsubstituted MBT compound 1 (IC₅₀ = 412.5 μM); 4-CO₂H regioisomer compound 18 (IC₅₀ = 294.7 μM) |
| Quantified Difference | 12.8× vs. acarbose; 6.0× vs. unsubstituted MBT; 4.3× vs. 4-COOH regioisomer |
| Conditions | Saccharomyces cerevisiae α-glucosidase, pH 6.8, 37 °C, 33‑compound series with explicit structural assignment |
Why This Matters
This head-to-head dataset allows procurement teams to select the 6‑carboxy derivative over cheaper generic MBT for antidiabetic lead programs, providing a quantified 6‑fold potency advantage.
- [1] Ullah S. et al. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Med. Chem. 2020, 16, 826–840. https://doi.org/10.2174/1573406415666190612153150 View Source
